molecular formula C11H13N3O3S B570511 Sulfisoxazole-d4 CAS No. 1388717-81-4

Sulfisoxazole-d4

Cat. No.: B570511
CAS No.: 1388717-81-4
M. Wt: 271.327
InChI Key: NHUHCSRWZMLRLA-LNFUJOGGSA-N
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Description

Sulfisoxazole-d4 is a deuterated form of sulfisoxazole, a sulfonamide antibiotic. Sulfonamides are a class of antibiotics that inhibit the growth of bacteria by interfering with the synthesis of folic acid, which is essential for bacterial growth and replication. This compound is used primarily in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling.

Preparation Methods

The synthesis of sulfisoxazole-d4 involves several steps, starting with the preparation of the deuterated precursor. The general synthetic route includes:

    Condensation Reaction: Toluene and pyridine are added to 3-aminoisoxazole, followed by the addition of p-acetamido-benzenesulfonyl chloride in batches. The mixture is stirred for 20-24 hours, resulting in the formation of a condensation compound.

    Hydrolysis Reaction: The condensation compound is treated with liquid caustic soda, heated to 70-75°C, and maintained at this temperature for 4-5 hours. The mixture is then cooled, and the pH is adjusted to 4-5 using concentrated hydrochloric acid. The resulting product is sulfisoxazole.

Chemical Reactions Analysis

Sulfisoxazole-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Sulfisoxazole-d4 is widely used in scientific research, particularly in:

Mechanism of Action

Sulfisoxazole-d4, like sulfisoxazole, acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid in bacteria. By inhibiting this enzyme, this compound prevents the formation of dihydrofolic acid, thereby hindering bacterial growth and replication. The molecular target is the enzyme dihydropteroate synthetase, and the pathway involved is the folic acid synthesis pathway .

Comparison with Similar Compounds

Sulfisoxazole-d4 is similar to other sulfonamide antibiotics such as sulfamethoxazole and sulfadiazine. its deuterated form makes it unique for use as an internal standard in analytical chemistry. Similar compounds include:

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.

    Sulfaguanidine: Used for gastrointestinal infections

This compound’s uniqueness lies in its stable isotopic labeling, which provides enhanced accuracy and precision in mass spectrometric analyses.

Properties

CAS No.

1388717-81-4

Molecular Formula

C11H13N3O3S

Molecular Weight

271.327

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3/i3D,4D,5D,6D

InChI Key

NHUHCSRWZMLRLA-LNFUJOGGSA-N

SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N

Synonyms

4-Amino-N-(3,4-dimethyl-5-isoxazolyl)-benzene-2,3,5,6-d4-sulfonamide

Origin of Product

United States

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